molecular formula C11H7N3O3 B7783113 N-(2-Oxo-3-diazopropyl)phthalimide

N-(2-Oxo-3-diazopropyl)phthalimide

Cat. No.: B7783113
M. Wt: 229.19 g/mol
InChI Key: ANUNSXCKCWPTNL-UHFFFAOYSA-N
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Description

N-(2-Oxo-3-diazopropyl)phthalimide is a compound belonging to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a diazo group and a phthalimide moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-3-diazopropyl)phthalimide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by diazotization. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-3-diazopropyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-Oxo-3-diazopropyl)phthalimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Oxo-3-diazopropyl)phthalimide involves the generation of reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to modifications in proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Oxo-3-diazopropyl)phthalimide is unique due to its diazo group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research .

Properties

IUPAC Name

2-(3-diazo-2-oxopropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c12-13-5-7(15)6-14-10(16)8-3-1-2-4-9(8)11(14)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUNSXCKCWPTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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